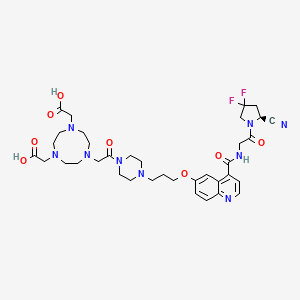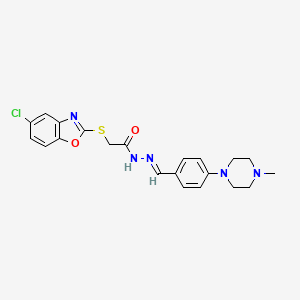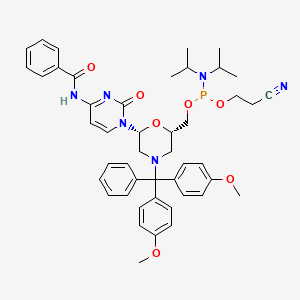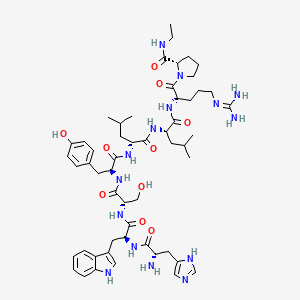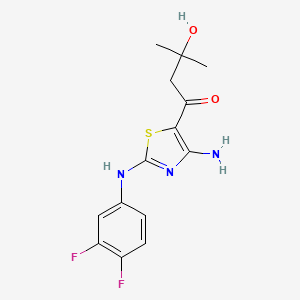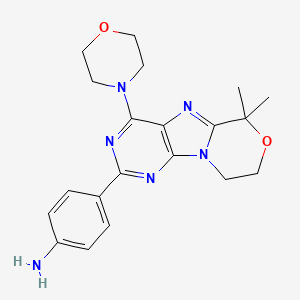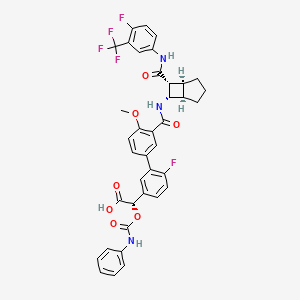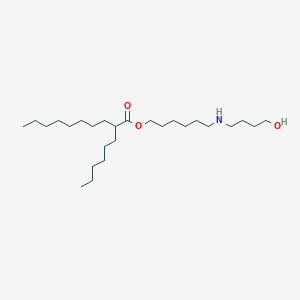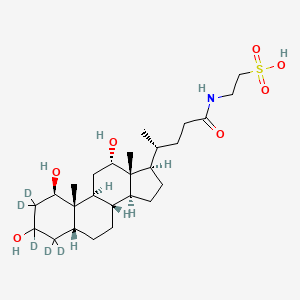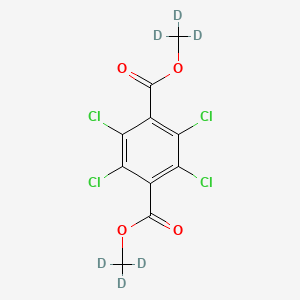
Tamoxifen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamoxifen-d3 is a deuterated form of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. The deuterium atoms in this compound replace three hydrogen atoms, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamoxifen-d3 can be synthesized through a multi-step process involving the introduction of deuterium atoms at specific positions. One common method involves the use of deuterated reagents in the synthesis of Tamoxifen. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used to introduce deuterium atoms during the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tamoxifen-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can lead to the formation of deuterated Tamoxifen alcohol.
Substitution: This compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Deuterated lithium aluminum deuteride (LiAlD4) is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivative of this compound.
Reduction: Deuterated Tamoxifen alcohol.
Substitution: Products with different functional groups replacing the deuterium atoms.
Scientific Research Applications
Tamoxifen-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolism and pharmacokinetics of Tamoxifen.
Biology: Helps in understanding the biological pathways and interactions of Tamoxifen in cells.
Medicine: Used in clinical studies to investigate the efficacy and safety of Tamoxifen in breast cancer treatment.
Industry: Employed in the development of new drugs and therapeutic agents
Mechanism of Action
Tamoxifen-d3 exerts its effects by binding to the estrogen receptor, preventing the binding of estrogen to the receptor. This inhibition of estrogen-mediated transcription and cell proliferation ultimately leads to the suppression of tumor growth. The molecular targets involved include the estrogen receptor and various signaling pathways such as the PI3K/AKT pathway .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The non-deuterated form of Tamoxifen.
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Toremifene: A SERM similar to Tamoxifen, used in the treatment of breast cancer .
Uniqueness of Tamoxifen-d3
This compound is unique due to the presence of deuterium atoms, which makes it useful in tracing studies and understanding the pharmacokinetics and metabolism of Tamoxifen. The deuterium atoms provide stability and can help in reducing the rate of metabolic degradation, potentially leading to improved therapeutic efficacy .
Properties
Molecular Formula |
C26H29NO |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i2D3 |
InChI Key |
NKANXQFJJICGDU-CMRZAJPCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)

